molecular formula C52H60N12O4 B13382782 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one CAS No. 8002-68-4

3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B13382782
CAS No.: 8002-68-4
M. Wt: 917.1 g/mol
InChI Key: FALRWZAKYZALBT-UHFFFAOYSA-N
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Description

3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. One common method involves the alkylation of tricyanopropene with phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions . The reaction mechanism involves the formation of an intermediate product, which then undergoes further transformations to yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

8002-68-4

Molecular Formula

C52H60N12O4

Molecular Weight

917.1 g/mol

IUPAC Name

3-methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one

InChI

InChI=1S/4C13H15N3O/c4*1-10-8-13(12(17)15-10)5-7-16(9-13)11-4-2-3-6-14-11/h4*2-4,6H,1,5,7-9H2,(H,15,17)

InChI Key

FALRWZAKYZALBT-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1

Origin of Product

United States

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